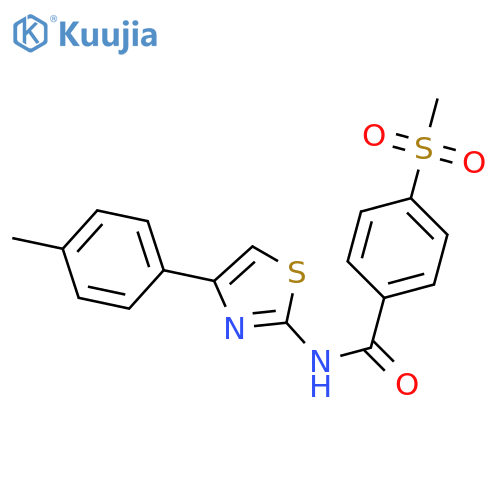

Cas no 896338-34-4 (4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide)

4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide

- N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide

- 4-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

- AKOS008469374

- 4-methanesulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

- 896338-34-4

- F2558-0036

-

- インチ: 1S/C18H16N2O3S2/c1-12-3-5-13(6-4-12)16-11-24-18(19-16)20-17(21)14-7-9-15(10-8-14)25(2,22)23/h3-11H,1-2H3,(H,19,20,21)

- InChIKey: BYVUAPVZFQVTFL-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC(C2=CC=C(C)C=C2)=CS1)(=O)C1=CC=C(S(C)(=O)=O)C=C1

計算された属性

- せいみつぶんしりょう: 372.06023472g/mol

- どういたいしつりょう: 372.06023472g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 559

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 113Ų

4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2558-0036-2mg |

4-methanesulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |

896338-34-4 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2558-0036-10mg |

4-methanesulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |

896338-34-4 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2558-0036-75mg |

4-methanesulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |

896338-34-4 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2558-0036-3mg |

4-methanesulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |

896338-34-4 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2558-0036-20mg |

4-methanesulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |

896338-34-4 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2558-0036-2μmol |

4-methanesulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |

896338-34-4 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2558-0036-1mg |

4-methanesulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |

896338-34-4 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2558-0036-30mg |

4-methanesulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |

896338-34-4 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2558-0036-40mg |

4-methanesulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |

896338-34-4 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2558-0036-20μmol |

4-methanesulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |

896338-34-4 | 90%+ | 20μl |

$79.0 | 2023-05-16 |

4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide 関連文献

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamideに関する追加情報

Introduction to 4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 896338-34-4) and Its Emerging Applications in Chemical Biology

The compound 4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 896338-34-4) represents a significant advancement in the realm of chemical biology, particularly in the development of novel therapeutic agents. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential pharmacological properties and its role in ongoing research initiatives.

At the core of this compound's structure lies a thiazole core, which is a heterocyclic aromatic ring system renowned for its biological activity. Thiazole derivatives have long been explored for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a 4-methylphenyl group in the molecule further enhances its pharmacophoric potential by introducing additional hydrophobic interactions and electronic modulation. This structural motif is particularly relevant in modern drug design, where optimizing solubility and bioavailability is paramount.

The 4-methanesulfonyl moiety at the N-position of the benzamide component introduces a strong electron-withdrawing effect, which can influence the compound's reactivity and binding affinity to biological targets. This feature is critical in medicinal chemistry, as it allows for fine-tuning of the molecule's interactions with enzymes and receptors. The benzamide group itself is a well-established pharmacophore found in numerous approved drugs, contributing to both potency and selectivity.

Recent studies have highlighted the importance of 1,3-thiazole derivatives in addressing complex biological pathways. The thiazole ring's ability to engage with various biological targets has been leveraged in the design of inhibitors targeting enzymes involved in metabolic disorders and cancer progression. The specific substitution pattern in 4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide has been strategically selected to maximize interactions with these targets while minimizing off-target effects.

In the context of drug discovery, this compound has been investigated for its potential role as an inhibitor of kinases and other enzymes implicated in signal transduction pathways. Kinases are key regulators of cellular processes, and their dysregulation is often associated with diseases such as cancer. By modulating kinase activity, compounds like 4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide hold promise as therapeutic candidates.

Advances in computational chemistry have enabled more efficient screening of compounds like this one for their biological activity. Molecular docking studies have been instrumental in predicting how 4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide interacts with target proteins at the atomic level. These simulations have guided synthetic modifications aimed at improving potency and selectivity.

The synthesis of this compound involves multi-step organic transformations that showcase the expertise of modern synthetic chemists. Key steps include the formation of the thiazole ring via cyclization reactions followed by functional group interconversions to introduce the methanesulfonyl and benzamide moieties. The use of advanced catalytic systems has allowed for more efficient and sustainable synthetic routes.

From a regulatory perspective, compounds like 4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. Preclinical studies involving cell-based assays and animal models are essential to evaluate their pharmacokinetic properties and potential toxicities. These studies provide critical data for determining whether a compound progresses to human testing.

The integration of machine learning techniques into drug discovery has accelerated the process of identifying promising candidates like 4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide. Predictive models can analyze vast datasets to identify structural features that correlate with biological activity, guiding chemists toward more effective molecules.

In conclusion, 4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 896338-34-4) exemplifies the intersection of structural complexity and biological function that drives innovation in chemical biology. Its unique structural features make it a valuable tool for researchers exploring new therapeutic strategies across multiple disease areas.

896338-34-4 (4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide) 関連製品

- 66142-76-5(PHENOL, 3-ETHYL-2,6-DIMETHYL-)

- 55134-84-4(Methyl 3-Ethyl-4,5-dihydroisoxazole-5-carboxylate)

- 874297-97-9(1-(pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea)

- 2171192-42-8(2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid)

- 895240-78-5(Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester)

- 72224-26-1(BENZENEACETIC ACID, 4-(2-PROPENYLOXY)-, METHYL ESTER)

- 255710-83-9(3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile)

- 104391-53-9(Ethyl 5-chloro-4-cyano-2-methoxybenzoate)

- 49803-28-3(3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one)

- 19098-08-9(Tetradecylguanidine Hydrochloride)